molecular formula C9H8BrNO4 B042662 Methyl 2-(bromomethyl)-6-nitrobenzoate CAS No. 61940-21-4

Methyl 2-(bromomethyl)-6-nitrobenzoate

Cat. No. B042662
CAS RN: 61940-21-4
M. Wt: 274.07 g/mol
InChI Key: SJJJFLXTGHEZJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves bromination and nitration reactions. For instance, bromination of 2,3-dibromobenzo[b]thiophen yields a 2,3,6-tribromo derivative, while nitration results in a mixture of tribromo and dibromo-nitro derivatives, highlighting the reactivity of similar structures towards halogenation and nitration (Cooper, Ewing, Scrowston, & Westwood, 1970).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of related nitrobenzoates. For example, the structure of methyl 2,6-dihydroxy-3-nitrobenzoate reveals the nitro group's coplanarity with the benzene ring, indicating conjugation with the π-electron system. This conjugation is crucial for understanding the electronic properties and reactivity of such compounds (Sonar, Venkatraj, Parkin, & Crooks, 2007).

Chemical Reactions and Properties

Chemical reactions involving similar structures, such as the synthesis of 6-Bromo-4-methylbenzofuroxan, demonstrate the reactivity of these compounds toward the formation of complex structures with potential applications in pharmaceuticals and materials science. The thermal decomposition of bromo-nitrophenylazides, for instance, results in compounds that exhibit interesting rearrangement and stability properties (Takabatake, Takei, Miyazawa, Hasegawa, & Miyairi, 2001).

Physical Properties Analysis

The physical properties of compounds like methyl 2-(bromomethyl)-6-nitrobenzoate are influenced by their molecular structure. Studies on similar compounds reveal that crystalline structure and hydrogen bonding play a significant role in determining their physical state, solubility, and stability. For instance, the crystal structure analysis of benzyl 2,6-dihydroxy-3-nitrobenzoate highlights the importance of intra- and intermolecular hydrogen bonds in stabilizing the crystal structure, which can affect the compound's melting point and solubility (Sonar, Venkatraj, Parkin, & Crooks, 2007).

Chemical Properties Analysis

The chemical properties of methyl 2-(bromomethyl)-6-nitrobenzoate, including reactivity, stability, and interaction with other molecules, can be inferred from studies on similar compounds. For example, the formation of 4-methylphenanthrenes in palladium-catalyzed annulations using methyl nitrobenzoates as the methylating agent illustrates the potential reactivity of methyl 2-(bromomethyl)-6-nitrobenzoate in catalyzed synthesis reactions, which could be leveraged in the development of novel pharmaceuticals and materials (Mandal, Lee, Liu, Peng, & Leung, 2000).

Scientific Research Applications

  • Summary of the Application : Methyl 2-(bromomethyl)acrylate is used in the synthesis of functionalized pyrrolidones . Pyrrolidones are a class of organic compounds that have a wide range of applications in the pharmaceutical industry.
  • Methyl 2-bromoacetate

    • Summary of the Application : Methyl 2-bromoacetate is an alkylating agent. It has been used to alkylate phenol and amino groups . Moreover, it can be used to make vitamins and pharmaceutical drugs .
  • Bromomethane

    • Summary of the Application : Bromomethane is widely applied as a soil sterilant, mainly for production of seed but also for some crops such as strawberries and almonds .
    • Results or Outcomes : The use of bromomethane as a soil sterilant can result in increased crop yields by reducing the presence of pests and weeds .
  • Methyl 2-bromoacetate

    • Summary of the Application : Methyl 2-bromoacetate is an alkylating agent. It has been used to alkylate phenol and amino groups . Moreover, it can be used to make vitamins and pharmaceutical drugs . It is commonly used as a reagent in chemical modification of histidine . In addition, methyl bromoacetate also use in synthesize of coumarins and cis-cyclopropane .
  • Bromomethane

    • Summary of the Application : Bromomethane is widely applied as a soil sterilant, mainly for production of seed but also for some crops such as strawberries and almonds .
    • Results or Outcomes : The use of bromomethane as a soil sterilant can result in increased crop yields by reducing the presence of pests and weeds .

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 2-bromomethyl-3-nitrobenzoate”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation6. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection6.


Future Directions

The future directions for “Methyl 2-(bromomethyl)-6-nitrobenzoate” are not readily available in the literature. However, similar compounds have been used in the synthesis of active pharmaceutical ingredients of anticancer drugs4, suggesting potential applications in pharmaceutical research and development.


Please note that the information provided is based on the available literature and may not be fully applicable to “Methyl 2-(bromomethyl)-6-nitrobenzoate” due to the presence of the nitro group in the compound. Further research and studies would be needed to provide a comprehensive analysis of this specific compound.


properties

IUPAC Name

methyl 2-(bromomethyl)-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)8-6(5-10)3-2-4-7(8)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJJFLXTGHEZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617200
Record name Methyl 2-(bromomethyl)-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)-6-nitrobenzoate

CAS RN

61940-21-4
Record name Methyl 2-(bromomethyl)-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(bromomethyl)-6-nitrobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of methyl 2-methyl-6-nitrobenzoate (TL (1996) 37 5425, 15.6 g, 80 mmol), NBS (21.4 g, 120 mmol) and benzoyl peroxide (200 mg, 0.82 mmol) in 1,2-dichloroethane (250 mL) was heated at reflux for 8 h. The reaction mixture was concentrated to dryness and the crude mixture purified by chromatography over silica gel eluting with 2% ethyl acetate/hexanes to afford 10.5 g of methyl 2-(bromomethyl)-6-nitrobenzoate (XXXVI, yield: 65%). 1H NMR (CDCl3, 400 MHz): δ 3.98 (s, 3H), 4.57 (s, 2H), 7.59 (dd, 1H, J=7.8, 8.4 Hz), 7.78 (d, 1H, J=7.8 Hz), 8.1 (d, 1H, J=8.4 Hz).
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a stirring solution of methyl-2-methyl-6-nitrobenzoate (3.9 g, 20 mmols) in 50 mL CCl4 anhydrous, N-bromosuccinamide (3.56 g, 20 mmols), and benzoylperoxide (25 mg, 0.10 mmols), was added. The reaction mixture was heated under reflux for about 24 hours. TLC developed in EtOAc/Hex 1:9 mixture showed formation of new product. The CCl4 was evaporated and on leaving a viscous product at RT, light yellow crystals of product were separated. The product was purified by flash silica gel column eluted with Hex/EtOAc. 9:1 mixture to give 3.0 g light yellow crystals (70%). A small portion of dibrominated product was also separated. 1H NMR in CDCl3 confirmed the product as methyl-2-bromomethyl-6-nitrobenzoate.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
70%

Synthesis routes and methods III

Procedure details

A mixture of methyl 2-methyl-6-nitrobenzoate (200.0 g, 1.02 moles, previously prepared), 1,3-dibromo-5,5-dimethylhydantoin (DBH, 162.0 g, 0.57 mole, from Aldrich Chemicals) and methyl acetate (1.20 L, from Aldrich Chemicals) was charged into a 3-L three-necked flask at about 20-25° C. under nitrogen. After the reaction mixture was refluxed for 0.5-1 hour, a solution of 2,2′-azobisisobutyronitrile (AIBN, 8.6 g, 52 mmol, from Aldrich Chemicals) in 100 mL of methyl acetate was charged over 15-30 minutes. The reaction mixture was refluxed for 6.5-8 hours until the amount of unreacted 2-methyl-6-nitrobenzoate was less than 5-10%. The reaction mixture was cooled to 15-18° C. and kept at 15-18° C. for 50-60 minutes. The solid was filtered, washed with cold (i.e., 5-10° C.) methyl acetate (2×100 mL) until there was less than 3% of methyl 2-bromomethyl-6-nitrobenzoate remained in the solid. Next, after heptane (1.00 L) was charged into the filtrate, the upper layer organic phase was washed with 2% of brine (2×500 mL) and deionizer water (1-2×500 mL) until there was less than 0.5% (area percentage at 210 nm) of unreacted 5,5-dimethylhydantoin according to measurement by HPLC. After the solution was concentrated under a reduced pressure to remove about 1.80-1.90 L of methyl acetate, methyl tert-butyl ether (MTBE, 300 mL) was charged. After the reaction mixture was refluxed at 65-70° C. for 10-15 minutes, the solution was cooled to 50-55° C. over 0.5-1 hour and seeded with 500 mg of methyl 2-bromomethyl-6-nitrobenzoate at 45-50° C. The suspension was cooled to 20-25° C. and kept at 20-25° C. for 2-3 hours. The solids were collected by filtration, washed with 5-10° C. a cold mixture of heptane and MTBE in a volume ratio of 1:2 (2×100 mL), and dried to a constant weight at 20-25° C. under a vacuum at 100-120 torr. The yield of methyl 2-bromomethyl-6-nitrobenzoate was 185.2 g (66%), based on 200.0 g input of methyl 2-methyl-6-nitrobenzoate. The product was found to have a purity of >98% measured by HPLC based on area percentage, and a water content of <0.1% measured by Karl Fisher titration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Two
Quantity
8.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A mixture of 2-methyl-6-nitro-benzoic acid methyl ester (99 g, 508 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBH) (80 g, 279 mmol), in methyl acetate (600 mL) was heated at 78° C. for 40 minutes, while stirred with a mechanical stirrer. Then a solution of 2,2′-azobisisobutyro-nitrile (AlBN) (4.2 g, 25 mmol) in methyl acetate (80 mL) was added and heated at 75° C. for 11 hours. The mixture was allowed to cool to 15° C. and stirred for 2 hours to age the precipitate. The suspension was filtered, washed with 10° C. methyl acetate (2×50 mL) to give a brown filtrate. To the filtrate, was added heptane (500 mL). The solution was washed with 2% brine (2×500 mL) and water (2×500 mL). The organic layer was concentrated to about 2 volumes, added t-butyl methyl ether (300 mL), heated at 70° C. for 15 minutes, cooled the solution to 53° C. over one hour, seeded with the product (about 250 mg) at 45° C., then at 20˜25° C., while blowing nitrogen with a glass pipette overnight. The resulting suspension was filtered via a medium pore-sized funnel, washed with a pre-cooled 10° C. mixed solvent of heptane/MTBE (1/2 vol/vol) and suction dried in hood overnight to give 2-bromomethyl-6-nitro-benzoic acid methyl ester as an off-white solid (49 g, 35% yield). The solid was used in the next step without further purification.
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
5
Citations
S Kasina, A Nowduri, K Raghu Babu… - 2021 - wjpr.s3.ap-south-1.amazonaws.com
… are having structural alerts ie, Methyl-2-methyl-3nitrobenzoate (PGI-1), 4-Nitrophthalide (PGI-2), Methyl-2Chloromethyl-3-nitrobenzoate (PGI-3), Methyl-2-bromomethyl-6nitrobenzoate (…
Number of citations: 1 wjpr.s3.ap-south-1.amazonaws.com
X Wu, L Zhu, D Visky, R Xie, S Shao, X Liang - Analytical Methods, 2014 - pubs.rsc.org
Trace level analysis of genotoxic impurities requires highly sensitive analytical methodologies and poses a tremendous challenge for the pharmaceutical industry. Nitroaromatic …
Number of citations: 8 pubs.rsc.org
J Xi, S Xu, L Zhang, X Bi, Y Ren, YC Liu, Y Gu, Y Xu… - Bioorganic …, 2018 - Elsevier
Lysine specific demethylase 1 (LSD1) plays a vital role in epigenetic regulation of gene activation and repression in several human cancers and is recognized as a promising antitumor …
Number of citations: 10 www.sciencedirect.com
AD Takwale, EY Kim, Y Jang, DH Lee, S Kim, Y Choi… - Bioorganic …, 2022 - Elsevier
Molecular glue degraders, such as lenalidomide and pomalidomide, bind to cereblon (CRBN) E3 ligase and subsequently recruit neosubstrate proteins, Ikaros (IKZF1) and Aiolos (…
Number of citations: 3 www.sciencedirect.com
D Ramamoorthy - 2009 - digitalcommons.usf.edu
The main aim of the study described in this thesis is the development of small molecules as inhibitors targeting signal transduction pathways, thereby treating cancer. We attempted to …
Number of citations: 5 digitalcommons.usf.edu

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